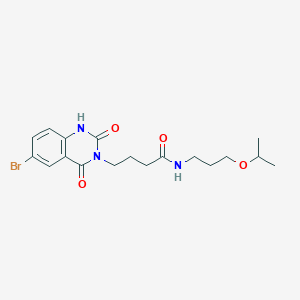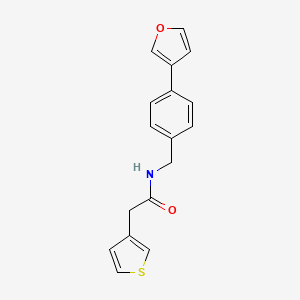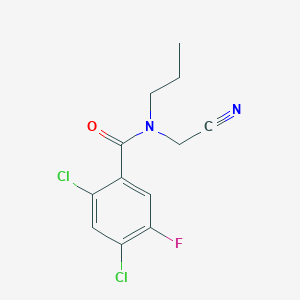
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide is a useful research compound. Its molecular formula is C18H24BrN3O4 and its molecular weight is 426.311. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformation in Heterocyclic Chemistry : A study by Bogolyubov et al. (2004) explores the use of bromomethylene derivatives in synthesizing heterocyclic systems, which is relevant for understanding the chemical behavior and potential applications of bromoquinazoline compounds in pharmaceutical and material sciences (Bogolyubov, Chernysheva, & Semenov, 2004).
Antimicrobial Activity : Patel, Mistry, and Desai (2006) investigated the synthesis and antimicrobial activity of new quinazolinone derivatives, which might include compounds structurally similar to the one you're interested in. This could imply potential applications in developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).
Tyrosine Kinase Inhibition : A study by Bridges et al. (1996) focused on the structure-activity relationship of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR). This is relevant for understanding how bromoquinazoline derivatives could be used in cancer therapy or research (Bridges et al., 1996).
Chemical Transformations for Biological Activity : The work of El-Hashash et al. (2016) examines the synthesis of dynamic quinazolinones and their expected biological activities. This provides insights into how modifications in the quinazoline structure could lead to compounds with potential therapeutic uses (El-Hashash, Azab, & Morsy, 2016).
Pharmacological Properties : Research by Rajveer et al. (2010) on the synthesis of various 6-bromoquinazolinone derivatives highlights their pharmacological importance, such as anti-inflammatory and analgesic activities. This suggests that similar compounds might also possess significant pharmacological properties (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Propriétés
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN3O4/c1-12(2)26-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)25/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALBQMFHXCDYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)
![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)
![8-(4-Ethylbenzoyl)-6-[(3-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2742224.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2742231.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide](/img/structure/B2742232.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2742233.png)
![2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2742234.png)



![5-bromo-2-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2742243.png)
